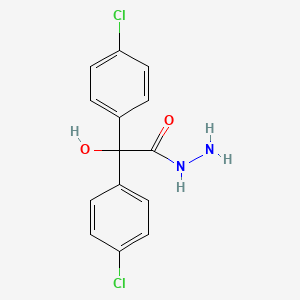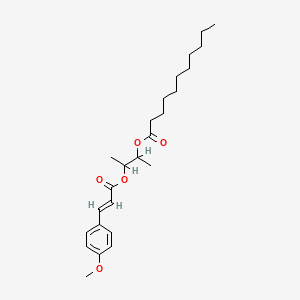
2-(3-(4-Methoxyphenyl-1-oxo-2-propenyl)oxy)-1-methylpropyl undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El undecanoato de 2-(3-(4-metoxifenil-1-oxo-2-propenil)oxi)-1-metilpropil es un compuesto orgánico complejo conocido por su estructura química única y sus posibles aplicaciones en diversos campos. Este compuesto presenta un grupo metoxifenilo, un grupo propenilo y un éster undecanoato, lo que lo convierte en un tema de interés en la química sintética y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del undecanoato de 2-(3-(4-metoxifenil-1-oxo-2-propenil)oxi)-1-metilpropil normalmente implica varios pasos, comenzando con la preparación de compuestos intermedios. Una ruta común incluye la esterificación del ácido 4-metoxifenilacético con ácido undecanoico en presencia de un catalizador como el ácido sulfúrico. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar una esterificación completa.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y aumentar el rendimiento. El uso de reactores de alta presión y catalizadores avanzados puede mejorar aún más la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
El undecanoato de 2-(3-(4-metoxifenil-1-oxo-2-propenil)oxi)-1-metilpropil experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar las cetonas y ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo propenilo en una cadena alquílica saturada.
Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores típicos.
Sustitución: Se utilizan reactivos como los halógenos y los nucleófilos para las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen cetonas, ácidos carboxílicos y diversos derivados sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
El undecanoato de 2-(3-(4-metoxifenil-1-oxo-2-propenil)oxi)-1-metilpropil tiene varias aplicaciones de investigación científica:
Química: Utilizado como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y antimicrobianos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del undecanoato de 2-(3-(4-metoxifenil-1-oxo-2-propenil)oxi)-1-metilpropil implica su interacción con dianas moleculares y vías específicas. El grupo metoxifenilo puede interactuar con enzimas y receptores, modulando su actividad. El grupo propenilo también puede desempeñar un papel en los efectos biológicos del compuesto al interactuar con las membranas celulares y las proteínas.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-metoxifenilacético: Comparte el grupo metoxifenilo pero carece de los grupos propenilo y éster undecanoato.
Ácido undecanoico: Contiene el éster undecanoato pero carece de los grupos metoxifenilo y propenilo.
4-Metoxifenil propionato: Estructura similar pero con un éster propionato en lugar de undecanoato.
Singularidad
El undecanoato de 2-(3-(4-metoxifenil-1-oxo-2-propenil)oxi)-1-metilpropil es único debido a su combinación de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
84006-40-6 |
|---|---|
Fórmula molecular |
C25H38O5 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxybutan-2-yl undecanoate |
InChI |
InChI=1S/C25H38O5/c1-5-6-7-8-9-10-11-12-13-24(26)29-20(2)21(3)30-25(27)19-16-22-14-17-23(28-4)18-15-22/h14-21H,5-13H2,1-4H3/b19-16+ |
Clave InChI |
HEOGSXAZUOIHPQ-KNTRCKAVSA-N |
SMILES isomérico |
CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)/C=C/C1=CC=C(C=C1)OC |
SMILES canónico |
CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)C=CC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


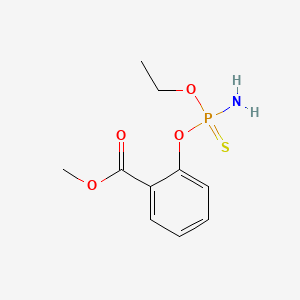






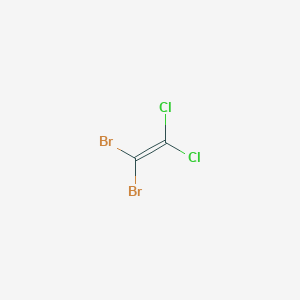

![N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate](/img/structure/B12736103.png)
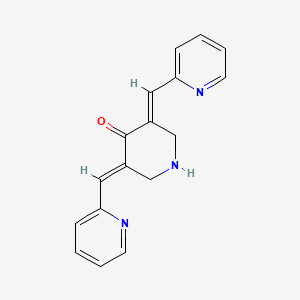
![5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride](/img/structure/B12736120.png)

